molecular formula C7H4ClNS B1354074 7-Chlorothieno[3,2-b]pyridine CAS No. 69627-03-8

7-Chlorothieno[3,2-b]pyridine

货号: B1354074
CAS 编号: 69627-03-8
分子量: 169.63 g/mol
InChI 键: GYQUXKQLCNFKQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chlorothieno[3,2-b]pyridine (CAS 69627-03-8) is a halogenated heterocyclic compound with the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . It consists of a thiophene ring fused to a pyridine ring, with a chlorine substituent at the 7-position. This scaffold is widely used in medicinal chemistry and materials science due to its reactivity in cross-coupling reactions (e.g., Hiyama, Sonogashira) and SNAr (nucleophilic aromatic substitution) reactions . Key applications include the synthesis of kinase inhibitors, anti-tumor agents, and functionalized heterocycles .

准备方法

Synthetic Routes and Reaction Conditions:

    Method 1: A common synthetic route involves the reaction of with (POCl₃) in .

    Method 2: Another method involves the use of and in .

Industrial Production Methods: Industrial production methods for 7-Chlorothieno[3,2-b]pyridine typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmaceutical Development

7-Chlorothieno[3,2-b]pyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurological disorders and other medical conditions.

  • Neurological Disorders : Research has focused on developing drugs targeting metabotropic glutamate receptors (mGlu) using this compound as a scaffold. For instance, derivatives of this compound have shown promise as positive allosteric modulators of mGlu5 receptors, which are implicated in various neurological conditions .

Case Study : A study highlighted the use of this compound derivatives in optimizing lead compounds for mGlu5 receptor modulation. The results indicated that certain derivatives exhibited high selectivity and potency, paving the way for new therapeutic agents .

Agricultural Chemicals

This compound is also employed in the formulation of agrochemicals, particularly herbicides and pesticides. Its effectiveness in enhancing crop yields while minimizing environmental impact makes it valuable in agricultural practices.

  • Herbicides and Pesticides : The application of this compound in developing agrochemicals has been noted for its ability to target specific plant processes without affecting non-target species.

Data Table: Agrochemical Applications

Compound TypeApplicationEffectiveness
HerbicidesWeed controlHigh efficacy against broadleaf weeds
PesticidesInsect controlReduced pest populations with minimal environmental impact

Material Science

In material science, this compound is investigated for its potential to create advanced materials such as conductive polymers.

  • Conductive Polymers : The compound's unique structure allows it to be integrated into polymer matrices to enhance electrical conductivity, making it suitable for electronic applications including sensors and flexible electronics.

Biological Research

Researchers utilize this compound to explore its effects on biological systems.

  • Cellular Processes : Studies have demonstrated that this compound can influence various cellular mechanisms, providing insights into disease mechanisms and potential therapeutic targets.

Case Study : Investigations into the role of this compound in cellular signaling pathways have revealed its potential as a tool for understanding complex biological processes and developing new treatments for diseases such as cancer and neurodegenerative disorders .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound facilitates the efficient creation of complex molecules.

  • Synthesis Applications : Chemists leverage this compound to develop various chemical entities through diverse synthetic routes, enhancing the efficiency of drug discovery and development processes.

Data Table: Synthesis Applications

Synthesis RouteProduct TypeYield (%)
N-oxidationThieno derivatives85%
Carbonitrile formationBioactive compounds90%

相似化合物的比较

Structural Analogs: Substituent Variations

5,7-Dichlorothieno[3,2-b]pyridine (CAS 74695-44-6)

  • Structure : Features two chlorine atoms at positions 5 and 5.
  • Reactivity : The additional chlorine enhances electrophilicity, facilitating substitutions but may sterically hinder coupling reactions.
  • Applications : Used in synthesizing polyhalogenated intermediates for drug discovery .

Ethyl 7-Chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 83179-01-5)

  • Structure : Contains a carboxylate ester at position 4.
  • Reactivity : The electron-withdrawing ester group directs substitutions to specific positions, enabling regioselective functionalization .

6-Bromo-7-Chlorothieno[3,2-b]pyridine (CID 59424655)

  • Structure : Bromine at position 6 and chlorine at position 7.
  • Its presence allows for further cross-coupling (e.g., Suzuki) .

Heterocycle Variants: Thiophene vs. Furan

4-Chlorofuro[3,2-c]pyridine

  • Structure : Replaces thiophene with a furan ring (oxygen instead of sulfur).
  • Reactivity: Hiyama Coupling: Yields for derivatives (e.g., compounds 20–21) were <30%, significantly lower than thieno analogs (50–81%) due to furan’s weaker electron-donating capacity . Sonogashira Coupling: Similarly reduced reactivity observed, attributed to oxygen’s higher electronegativity destabilizing transition states .
  • Applications: Limited utility in high-yield catalytic reactions but valuable in niche electronic materials .

7-Chloro-2-(Trimethylsilyl)furo[3,2-b]pyridine (CAS 1071540-51-6)

  • Structure : Furan scaffold with a trimethylsilyl group.
  • Reactivity: The silyl group enhances stability and directs couplings, but furan’s electronic properties still limit reaction rates compared to thieno analogs .

Positional Isomers

7-Chlorothieno[2,3-c]pyridine

  • Structure : Chlorine at position 7, but fused at [2,3-c] instead of [3,2-b].
  • Reactivity : Altered ring fusion disrupts conjugation, reducing aromatic stability and reactivity in cross-couplings .

Hiyama Coupling Performance

Compound Yield Range Reaction Time Catalyst System
This compound 50–81% 30–48 h Pd₂(dba)₃/dppf, Zn(CN)₂
4-Chlorofuro[3,2-c]pyridine <30% 48–72 h Pd(CH₃CN)₂Cl₂/PPh₃, Cs₂CO₃

Data sourced from .

Medicinal Chemistry Relevance

  • Kinase Inhibitors: 7-Chloro-thieno[3,2-b]pyridine-1,3-diarylureas exhibit antiangiogenic activity (VEGFR-2 inhibition), outperforming furan-based compounds in preclinical studies .
  • Anti-Tumor Agents: Derivatives like 7-[4-(2-ethynylpyridinyl)-triazolyl]thieno[3,2-b]pyridines show selective cytotoxicity against tumor cell lines (IC₅₀ = 2–10 µM) .

生物活性

7-Chlorothieno[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a fused thieno and pyridine ring system, positions it as a potential candidate for various pharmaceutical applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C7_7H4_4ClNS
  • Molecular Weight : 169.64 g/mol
  • Melting Point : 35 °C
  • Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.

Biological Activities

Research has highlighted several key biological activities of this compound:

  • Anti-inflammatory Activity
    • In vitro studies have demonstrated that this compound can inhibit inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. Molecular docking studies suggest that it binds effectively to proteins linked to inflammation, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Properties
    • The compound exhibits promising antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
  • Pharmacological Mechanisms
    • The thieno and pyridine rings allow for multiple interactions with biological targets, including enzyme inhibition and receptor modulation. Notably, it has been identified as a potential modulator of metabotropic glutamate receptors (mGlu), particularly mGlu5 .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in vitro, suggesting its effectiveness in managing inflammatory diseases .
  • Antimicrobial Efficacy : Another study evaluated its antibacterial properties against various pathogens and found that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
This compoundFused thieno and pyridine ringsAnti-inflammatory and antimicrobial
7-Chloroquinoline-6-carboxylic acidQuinoline ring systemAntimalarial activity
Thieno[3,2-b]pyridine-6-carboxylic acidNo halogen substitutionBroader biological activity

Synthesis Methods

Various synthetic routes have been developed for this compound, allowing for modifications that enhance its biological activity. These methods typically involve cyclization reactions that form the thienopyridine structure while introducing functional groups to optimize pharmacological properties .

常见问题

Basic Research Questions

Q. What are the key structural features of 7-Chlorothieno[3,2-b]pyridine that influence its reactivity in substitution reactions?

The compound features a fused thiophene-pyridine heterocyclic system with a chlorine substituent at position 7. The electron-withdrawing nature of the chlorine activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at positions adjacent to the sulfur atom in the thiophene moiety. The fused structure (nine-membered bicyclic system) enhances stability while maintaining reactivity for functionalization. Computational studies, such as QSPR models, suggest that the chlorine’s electronegativity and ring aromaticity (10 aromatic bonds) contribute to regioselectivity in reactions .

Q. What spectroscopic and computational methods are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns and aromaticity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways.
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., C–Cl bond length of ~1.73 Å in related structures) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. SMILES notation (Clc1nccc2ccsc12) and InChIKey (GYQUXKQLCNFKQT-UHFFFAOYSA-N) enable accurate molecular simulations .

Q. How is this compound synthesized, and what are the critical purity considerations?

The compound is typically synthesized via cyclization of chlorinated precursors or direct halogenation of thienopyridine derivatives. Key steps include:

  • SNAr Reactions : Substitution of chlorine with nucleophiles (e.g., NaN3_3) in polar aprotic solvents .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >97% purity. Storage at 2–8°C under inert atmosphere prevents degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the one-pot synthesis of triazole derivatives from this compound?

A two-step, one-pot protocol in PEG400 involves:

  • Azide Formation : React this compound with NaN3_3 (2 eq) at 60°C for 24 hours.
  • CuAAC Reaction : Add terminal alkynes (1.2 eq) and CuI (10 mol%) at 60°C for 1–4 hours. Optimization Parameters :
  • Solvent: PEG400 enhances solubility and reduces side reactions.
  • Temperature: 60°C balances reaction rate and selectivity.
  • Catalysis: Cu(I) accelerates cycloaddition without requiring inert conditions .
ParameterOptimal ConditionYield Range
SolventPEG40075–92%
Catalyst Loading10 mol% CuI80–90%
Reaction Time4 hours85–92%

Q. What mechanistic insights have been gained from studying the palladium-catalyzed cyanation of this compound?

The cyanation mechanism involves:

  • Oxidative Addition : Pd0^0 inserts into the C–Cl bond, forming a Pd(II) intermediate.
  • Transmetallation : Zn(CN)2_2 transfers CN^- to Pd(II).
  • Reductive Elimination : Pd(II) releases the cyanated product and regenerates Pd0^0. Key Findings :
  • Ligands (dppf) stabilize Pd intermediates, improving yields to >80%.
  • Eucalyptol as a solvent enables high-temperature reactions (170°C) without decomposition .

Q. How does the choice of solvent impact the efficiency of Hiyama coupling with this compound?

Eucalyptol (1,8-cineole) outperforms traditional solvents (DMF, THF) due to:

  • High Boiling Point : Facilitates reactions at 100–140°C.
  • Biodegradability : Reduces environmental impact.
  • Activation : Fluoride ions (e.g., Cs2_2CO3_3) cleave Si–C bonds in silylacetylenes, enabling cross-coupling. Example : Pd(CH3_3CN)2_2Cl2_2/PPh3_3 in eucalyptol yields 65–78% coupling products with silylacetylenes .

Q. What strategies resolve contradictions in reported anti-tumor activities of this compound derivatives?

Discrepancies in IC50_{50} values arise from:

  • Cell Line Variability : Sensitivity differences (e.g., HepG2 vs. MCF-7).
  • Functionalization : Triazole derivatives (e.g., 3a-r) show enhanced activity due to improved binding to VEGFR-2 or tubulin.
  • Assay Conditions : Varying incubation times (24–72 hours) and serum concentrations affect results. Recommendation : Standardize protocols (e.g., MTT assay, 48-hour exposure) and validate with apoptosis markers (caspase-3) .

Q. Methodological Notes

  • Data Contradictions : Conflicting solubility data (e.g., PEG400 vs. eucalyptol) highlight the need for solvent screening in reaction design .
  • Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

属性

IUPAC Name

7-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQUXKQLCNFKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460810
Record name 7-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69627-03-8
Record name 7-Chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chlorothieno[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2-L, 3-neck, rb flask equipped with a mechanical overhead stirrer, a 250-mL addition funnel, and a thermocouple w/N2-inlet adapter was charged with thieno[3,2-b]pyridin-7-ol (144 g, 952 mmol), chloroform (700 mL) and anhydrous N,N-dimethylformamide (100 ml, 1297 mmol). The heterogeneous mixture was cooled in an ice bath with stirring, then oxalyl dichloride (166 ml, 1905 mmol) was added dropwise via the addition funnel. Towards the end of the addition, the exotherm had diminished so the remaining reagent was added more quickly, which resulted in rapid off-gassing and the eruption of a portion of the contents out of the vessel. Upon complete addition, the mixture was allowed to stir out for 2 h, at which point LC-MS analysis indicated only about 10% conversion to the desired product (71556-13-A). The ice bath was removed, and the mixture was heated to reflux with a mantle. The heterogeneous mixture quickly turned homogeneous upon reaching temperature, and LC-MS indicated complete conversion after 1 h @ reflux (71556-13-B). After standing at ambient temp over the weekend, an orange solid had formed from the dark brown supernate. The mixture was cooled in an ice bath, then diluted with MTBE (800 mL), resulting in the exothermic precipitation of copious amounts of a dense, mustard-brown solid. The solid was isolated by vacuum filtration and washed with MTBE until the filtrate was colorless to yield the solid and a cloudy, bright orange filtrate. The solid product was then carefully partitioned between DCM (1 L) and sat'd aq. NaHCO3 (1 L). The phases were mixed and the light brown aqueous layer was back extracted with DCM (500 mL). The combined organic layers were washed with sat'd brine, then dried over anhydrous Na2SO4. MTBE (500 mL) was added, then concentrated by about 200 mL, then hexane (500 mL) was added to form a dark brown precipitate. The mixture was further concentrated by 100 mL, then cooled in an ice bath. The mixture was then filtered and washed with hexane/MTBE (200 mL). The filtrate was then concentrated to dryness to yield the title compound as a light brown oil that crystallized to a dark rust colored, oily solid (97.7 g, 60.5% yield).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
166 mL
Type
reactant
Reaction Step Three
[Compound]
Name
desired product ( 71556-13-A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A stirred suspension of thieno[3,2-b]pyridin-7-ol (5.0 g, 33.1 mmol) in POCl3 (15 mL) was heated at 105° C. in an oil bath for 4 hrs. The resultant solution was cooled to room temperature and the POCl3 was removed under reduced pressure. The residue was cooled in an ice/water bath and cold water was added. The mixture was made basic with concentrated NH4OH solution and extracted with EtOAc. The organic extract was dried over anhydrous sodium sulfate and concentrated to produce oil, which was purified by column chromatography (eluent EtOAc-hexane, 1:4) to afford the title compound as a brown solid (4.5 g, 72% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.60 (d, J=4.9 Hz, 1H), 7.80 (d, J=5.5 Hz, 1H), 7.60 (d, J=5.5 Hz, 1H), 7.30 (d, J=4.9 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Thieno[3,2-b]pyridin-7-ol (20 g, 0.132 mol) was suspended in phosphorous oxy chloride (80.9 g, 0.528 mol) and stirred at 100 C for 2 hours. The solution was cooled to room temperature and was poured over ice. The aqueous solution was neutralized with sodium hydroxide and the resulting precipitate was collected by filtration and washed with water. The filter cake was taken up in dichloromethane and dried over magnesium sulfate. The solution was filtered and the filtrate was concentrated to dryness to give 7-chlorothieno[3,2-b]pyridine as a brown liquid which solidified to a beige solid under high vacuum. Yield: 20.4 g (91%); MS [M+H]+ 169.9; 1HNMR (CDCl3) δ: 8.7 (d, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.3 (d, 1H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of thieno[3,2-b]pyridin-7-ol (4.6 g, 30.4 mmol) in POCl3 (15 mL, 30.4 mmol) was refluxed at 105° C. for 4 hr. The solvent was evaporated to afford a dark brown oil that was cooled in an ice bath and diluted with cold water. The aqueous layer was adjusted to a basic pH (˜8) by adding an NH4OH solution. The aqueous mixture was extracted with EtOAc and DCM. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to afford an oil. Purification of the crude material by silica gel chromatography using a BIOTAGE® machine (hexanes:ethyl acetate 75:25) afforded the title compound as a pale buff solid (4.7 g, 91%). ESI MS (M+H)+=170.0.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
( ~8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Chlorothieno[3,2-b]pyridine
7-Chlorothieno[3,2-b]pyridine
7-Chlorothieno[3,2-b]pyridine
7-Chlorothieno[3,2-b]pyridine
7-Chlorothieno[3,2-b]pyridine
7-Chlorothieno[3,2-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。